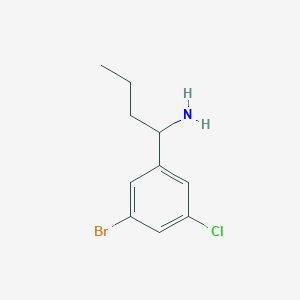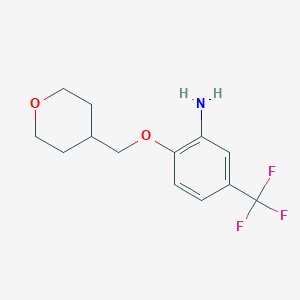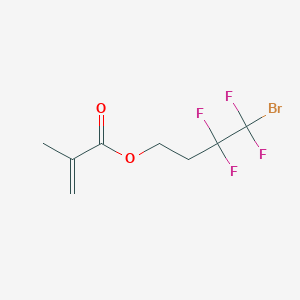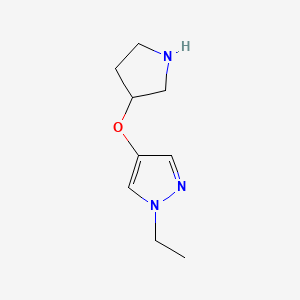
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) is a complex carbohydrate derivative known for its significant role in various biological and chemical processes. This compound is a type of amino sugar, specifically a trideoxy sugar, which means it lacks three hydroxyl groups that are typically present in hexopyranoses. Its unique structure allows it to participate in critical molecular pathways, making it valuable in scientific research and industrial applications .
準備方法
The synthesis of 3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) involves several steps, starting from simpler carbohydrate precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting carbohydrate are protected using suitable protecting groups to prevent unwanted reactions.
Deoxygenation: Specific hydroxyl groups are selectively removed through deoxygenation reactions, often using reagents like tributyltin hydride and AIBN (azobisisobutyronitrile).
Amination: Introduction of the dimethylamino group is achieved through nucleophilic substitution reactions, typically using dimethylamine.
Deprotection: The protecting groups are removed to yield the final product
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often employ automated processes and advanced purification techniques.
化学反応の分析
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Common reagents and conditions used in these reactions include mild to moderate temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound plays a role in studying carbohydrate-protein interactions and glycosylation processes.
Medicine: It is a key component in the development of antibiotics, particularly macrolides, which are effective against various bacterial infections.
Industry: Its derivatives are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
作用機序
The mechanism of action of 3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) involves its interaction with specific molecular targets and pathways. In the context of antibiotics, it binds to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its bactericidal effects. This interaction disrupts the translation process, leading to the death of bacterial cells .
類似化合物との比較
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) can be compared with other similar compounds such as:
Desosamine: Another trideoxy sugar found in macrolide antibiotics, but with different stereochemistry.
Rhamnose: A naturally occurring deoxy sugar with a similar structure but lacking the dimethylamino group.
Fucose: Another deoxy sugar with different functional groups and biological roles
The uniqueness of 3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.
特性
IUPAC Name |
4-(dimethylamino)-6-methyloxane-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5-4-6(9(2)3)7(10)8(11)12-5/h5-8,10-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYWWAGVGBSJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)





![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)



